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Abstract

Angiotensin Il (Angll), the primary effector peptide of the Renin-Angiotensin System (RAS), has
long been recognized for its potent peripheral vasoconstrictor effects. However, a functionally
independent RAS exists within the central nervous system (CNS), where Angll acts as a
powerful neuromodulator and neurotransmitter. This technical guide provides a comprehensive
overview of the multifaceted functions of Angll within the CNS. It details the signaling pathways
initiated by Angll receptor activation, its critical roles in cardiovascular regulation, fluid
homeostasis, and neuroinflammation, and its implications in various pathological states,
including hypertension and cognitive decline. This document summarizes key quantitative data
from seminal studies, presents detailed experimental protocols for investigating the central
effects of Angll, and utilizes diagrams to illustrate complex signaling cascades and
experimental workflows, serving as a critical resource for researchers and professionals in drug
development.

Introduction to the Central Angiotensin System

While traditionally viewed as a circulating hormone system regulating blood pressure and fluid
balance, all components of the Renin-Angiotensin System, including angiotensinogen, renin,
angiotensin-converting enzyme (ACE), and Angll receptors, are locally synthesized and
present within the brain.[1] This intrinsic brain RAS operates independently of the peripheral
system and plays a pivotal role in a host of neurological functions.[2] Angll in the brain exerts

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b117631?utm_src=pdf-interest
https://www.researchgate.net/publication/255716325_Stereotactic_coordinates_for_intracerebroventricular_infusion_after_permanent_focal_cerebral_ischemia_in_Wistar_rats
https://pmc.ncbi.nlm.nih.gov/articles/PMC3540774/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

its effects by binding to specific receptors located in key regulatory areas, many of which are
situated in circumventricular organs (CVOSs) like the subfornical organ (SFO) and the organum
vasculosum of the lamina terminalis (OVLT), which lack a complete blood-brain barrier,
allowing them to also respond to circulating Angll.[3][4] The primary actions of central Angll
include stimulating sympathetic outflow, triggering thirst (dipsogenesis), and prompting the
release of vasopressin (AVP) and corticotropin-releasing hormone.[5][6]

Angiotensin Il Receptors in the CNS

Angll mediates its central effects primarily through two G protein-coupled receptor subtypes:
Angiotensin Il Type 1 (AT1) and Type 2 (AT2) receptors.

o AT1 Receptors (AT1R): The AT1R is densely expressed in brain regions critical for
cardiovascular and fluid regulation, such as the SFO, OVLT, median preoptic nucleus
(MnPO), and the paraventricular nucleus (PVN) of the hypothalamus.[7][8] The vast majority
of the well-characterized physiological effects of central Angll, including its pressor,
dipsogenic, and vasopressin-releasing actions, are mediated by the AT1R.[2][9]

o AT2 Receptors (AT2R): AT2 receptors are also present in the brain and often exert effects
that counterbalance those of the AT1R.[10] Activation of AT2R is generally associated with
vasodilation, anti-inflammatory effects, and neuroprotection.[11][12] Their signaling pathways
are distinct from AT1R and involve the activation of various phosphatases.[8]

Central Angiotensin Il Sighaling Pathways

The binding of Angll to its receptors initiates a cascade of intracellular signaling events that
ultimately determine the neuronal response.

AT1 Receptor Signaling

The AT1R primarily couples to the Gg/11 class of heterotrimeric G proteins.[6][13] This initiates
a canonical signaling pathway that is central to Angll's excitatory effects on neurons. A key
downstream consequence of AT1R activation is the generation of reactive oxygen species
(ROS), largely through the activation of NADPH oxidase.[14][15]

// Nodes Angll [label="Angiotensin II", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AT1R
[label="AT1 Receptor"”, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ggl1l [label="Gaqg/11",
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fillcolor="#FBBCO05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)",
fillcolor="#FBBCO05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum”, fillcolor="#F1F3F4",
fontcolor="#202124"]; Ca_release [label="1 Intracellular Ca?*", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#FBBCO05",
fontcolor="#202124"]; NADPH_Oxidase [label="NADPH Oxidase", fillcolor="#FBBCO05",
fontcolor="#202124"]; ROS [label="1 ROS\n(Superoxide)", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Neuronal_Excitation [label="Neuronal Excitation\n(! K+ currents, 1 Ca2*+
currents)”, fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle, rounded=1];

// Edges Angll -> AT1R [label=" Binds"]; AT1R -> Gql1l [label=" Activates"]; Gqll -> PLC
[label=" Activates"]; PLC -> PIP2 [label=" Cleaves"]; PIP2 -> IP3 [dir=back]; PIP2 -> DAG
[dir=back]; IP3 -> ER [label=" Binds to\nreceptor"]; ER -> Ca_release; DAG -> PKC [label="
Activates"]; PKC -> NADPH_Oxidase [label=" Activates"]; Ca_release -> NADPH_Oxidase
[label=" Activates"]; NADPH_Oxidase -> ROS; Ca_release -> Neuronal_Excitation; ROS ->
Neuronal_Excitation;

{rank=same; Angll; AT1R;} {rank=same; Gql1l; PLC; PIP2;} {rank=same; IP3; DAG; ER;}
{rank=same; Ca_release; PKC;} {rank=same; NADPH_Oxidase;} {rank=same; ROS;}
{rank=same; Neuronal_Excitation;} } Caption: Canonical AT1 Receptor Signaling Pathway in
Neurons.

AT2 Receptor Signaling

The AT2R signaling pathway is less defined than that of the AT1R but is generally understood
to counteract AT1R-mediated actions. It often involves the activation of protein phosphatases,
leading to the inhibition of growth-promoting pathways and promotion of vasodilation through
nitric oxide (NO) generation.

// Nodes Angll [label="Angiotensin II", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AT2R
[label="AT2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gia [label="Gai",
fillcolor="#FBBCO05", fontcolor="#202124"]; Phosphatases [label="Protein
Phosphatases\n(SHP-1, PP2A)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_Inhibition
[label="MAPK Inhibition\n(e.g., ERK1/2)", fillcolor="#F1F3F4", fontcolor="#202124"];
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Anti_proliferative [label="Anti-proliferative Effects"”, shape=rectangle, rounded=1,
fillcolor="#5F6368", fontcolor="#FFFFFF"]; NO_Synthase [label="Nitric Oxide
Synthase\n(NOS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO_Production [label="1 Nitric
Oxide (NO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation",
shape=rectangle, rounded=1, fillcolor="#5F6368", fontcolor="#FFFFFF"]; K_Channel [label="K*
Channel Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_Channel [label="Ca%*
Channel Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuronal_Hyperpolarization
[label="Neuronal Hyperpolarization", shape=rectangle, rounded=1, fillcolor="#5F6368",
fontcolor="#FFFFFF"];

// Edges Angll -> AT2R [label=" Binds"]; AT2R -> Gia; AT2R -> Phosphatases [label="
Activates"]; AT2R -> NO_Synthase [label=" Activates"]; AT2R -> K_Channel; AT2R ->
Ca_Channel; Phosphatases -> MAPK _Inhibition [label=" Dephosphorylates"]; MAPK _Inhibition
-> Anti_proliferative; NO_Synthase -> NO_Production; NO_Production -> Vasodilation;
K_Channel -> Neuronal_Hyperpolarization; Ca_Channel -> Neuronal_Hyperpolarization;

{rank=same; Angll; AT2R;} {rank=same; Gia; Phosphatases; NO_Synthase; K_Channel;
Ca_Channel;} {rank=same; MAPK_Inhibition; NO_Production; Neuronal_Hyperpolarization;}
{rank=same; Anti_proliferative; Vasodilation;} } Caption: Key AT2 Receptor Signaling Pathways.

Physiological Functions and Quantitative Effects

Central Angll is a master regulator of cardiovascular function and body fluid homeostasis. Its
actions are rapid, potent, and mediated by neurons in specific, highly sensitive brain nuclei.

Cardiovascular Regulation

Intracerebroventricular (ICV) administration of Angll produces a robust, dose-dependent
increase in arterial blood pressure.[16] This pressor response is primarily driven by an increase
in sympathetic nervous system outflow to the vasculature and a blunting of the baroreflex.[12]

Fluid and Electrolyte Homeostasis

Angll is one of the most powerful dipsogenic agents known, potently stimulating thirst and salt
appetite.[4] This action is critical for restoring body fluid volume in response to dehydration or
hypovolemia.[3] Concurrently, central Angll stimulates the release of arginine vasopressin
(AVP) from the posterior pituitary, which promotes water reabsorption in the kidneys.[16][17]
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Table 1: Quantitative Effects of Central Angiotensin Il Administration in Rodents

Parameter . Angll Dose Resulting
Animal Model Reference(s)
Measured (ICV) Change
Mean Arterial
Rat 10 - 100 ng 1 15-30 mmHg [16]
Pressure
Water Intake (30 40 pmol - 40
_ Rat 1 5-15 mL [18]
min) nmol
1 ~8 to 9-fold
Plasma
) Rat 50 - 100 ng (from ~2.8to ~25  [16][19]
Vasopressin
pg/mL)
Blockade of
Sodium Intake central AT1R
Rat N/A (WD model) o [20]
(0.3M NacCl) significantly

reduces intake

Note: Values are approximate and can vary based on specific experimental conditions, animal
strain, and measurement timing.

Role in Pathophysiology

The overactivity of the central Angll system is implicated in the pathogenesis of several major
diseases.

e Hypertension: Chronic elevation of Angll in the brain contributes to neurogenic hypertension
by sustaining elevated sympathetic tone and impairing baroreflex sensitivity.[1][12]

o Heart Failure: In heart failure, central Angll contributes to sympathoexcitation, which
exacerbates cardiac workload and promotes disease progression.[21]

¢ Neuroinflammation and Cognitive Impairment: Angll, acting via AT1R, can promote
inflammatory responses within the brain, including the activation of microglia.[21] This
neuroinflammation, particularly in regions like the hippocampus, is linked to neuronal deficits
and cognitive impairment.[21][22]

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/2715457/
https://www.researchgate.net/figure/Effect-of-icv-dose-response-injection-of-AngII-on-drinking-behavior-in-WKy-and-SHR_fig1_46289514
https://pubmed.ncbi.nlm.nih.gov/2715457/
https://pubmed.ncbi.nlm.nih.gov/8246129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8186501/
https://www.researchgate.net/publication/255716325_Stereotactic_coordinates_for_intracerebroventricular_infusion_after_permanent_focal_cerebral_ischemia_in_Wistar_rats
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2012.00164/full
https://www.semanticscholar.org/paper/Effect-of-angiotensin%E2%80%83II-type%E2%80%832-receptor-on-stroke%2C-Mogi-Horiuchi/3bc530aa95ca400f00fb963f07c670fd89b5b2ba
https://www.semanticscholar.org/paper/Effect-of-angiotensin%E2%80%83II-type%E2%80%832-receptor-on-stroke%2C-Mogi-Horiuchi/3bc530aa95ca400f00fb963f07c670fd89b5b2ba
https://www.semanticscholar.org/paper/Effect-of-angiotensin%E2%80%83II-type%E2%80%832-receptor-on-stroke%2C-Mogi-Horiuchi/3bc530aa95ca400f00fb963f07c670fd89b5b2ba
https://www.researchgate.net/publication/11553025_Method_for_Continuous_Measurements_of_Renal_Sympathetic_Nerve_Activity_and_Cardiovascular_Function_During_Exercise_in_Rats
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Key Experimental Protocols

Investigating the central actions of Angll requires specialized neurobiological techniques.
Below are detailed methodologies for key cited experiments.

Protocol: Intracerebroventricular (ICV) Cannulation and
Injection

This procedure allows for the direct administration of substances into the cerebral ventricles,
bypassing the blood-brain barrier.

Objective: To implant a permanent guide cannula into a lateral ventricle of a rat for subsequent
microinjections.

Materials:

e Adult male Wistar or Sprague-Dawley rat (250-3009)

» Stereotaxic apparatus

e Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

» Surgical tools (scalpel, forceps, hemostats, dental drill)

o Stainless-steel guide cannula and dummy cannula

o Dental cement and skull screws

o Angiotensin Il solution in sterile artificial cerebrospinal fluid (aCSF)
e Microinjection pump and syringe

Methodology:

e Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave
the scalp and clean with an antiseptic solution.
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 Surgical Incision: Make a midline incision on the scalp to expose the skull. Retract the skin to
visualize the bregma and lambda sutures.

» Coordinate Determination: Level the skull by ensuring the dorsal-ventral readings for bregma
and lambda are the same. Based on a rat brain atlas (e.g., Paxinos and Watson), determine
the coordinates for the lateral ventricle. A typical coordinate relative to bregma is:
Anteroposterior (AP): -0.9 mm; Mediolateral (ML): £1.5 mm; Dorsoventral (DV): -3.5 mm
from the skull surface.[7]

e Craniotomy: Drill a small burr hole through the skull at the target ML and AP coordinates.
o Cannula Implantation: Slowly lower the guide cannula to the target DV coordinate.

» Fixation: Secure the cannula to the skull using 2-3 small stainless-steel anchor screws and
dental cement.

o Closure and Recovery: Insert a dummy cannula to keep the guide patent. Suture the scalp
incision. Administer analgesics and allow the animal to recover for 5-7 days.

e Microinjection: For experiments, remove the dummy cannula and connect the guide to a
microinjection pump via tubing. Infuse Angll solution (e.g., 50-100 ng in 1-2 uL of aCSF) over
1-2 minutes.

// Nodes A [label="1. Anesthetize Rat &\ nMount in Stereotaxic Frame", fillcolor="#F1F3F4",
fontcolor="#202124"]; B [label="2. Expose Skull &\nldentify Bregma", fillcolor="#F1F3F4",
fontcolor="#202124"]; C [label="3. Drill Burr Hole at\nPre-determined Coordinates",
fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Lower Guide Cannula\ninto Lateral
Ventricle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Secure Cannula
with\nScrews and Dental Cement", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6.
Suture Scalp &\nAllow Recovery (5-7 days)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G
[label="7. Perform Experiment:\nICV Microinjection of Angll", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; H [label="8. Monitor Physiological\nParameters (BP, HR, Behavior)",
fillcolor="#FBBCO05", fontcolor="#202124"];

/l EdgesA->B ->C ->D ->E -> F -> G -> H; } Caption: Experimental Workflow for ICV
Cannulation and Injection.
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Protocol: Direct Measurement of Sympathetic Nerve
Activity (SNA)

This protocol outlines the procedure for recording renal sympathetic nerve activity (RSNA) in an

anesthetized rat to assess the central effects of Angll on sympathetic outflow.[23]

Objective: To directly measure changes in RSNA in response to centrally administered Angll.

Materials:

Anesthetized, cannulated rat (as per Protocol 6.1)

Bipolar recording electrode (stainless steel or platinum wire)
High-impedance amplifier and filter

Data acquisition system

Mineral oil and silicone gel (e.g., Wacker Sil-Gel)

Methodology:

Surgical Exposure: Place the anesthetized rat on its side. Make a retroperitoneal incision to
expose the left kidney and renal artery.

Nerve Isolation: Using a dissecting microscope, carefully isolate a renal nerve bundle from
the surrounding connective tissue.

Electrode Placement: Place the nerve bundle onto the bipolar hook electrode.

Signal Amplification: Connect the electrode to a pre-amplifier. The raw nerve signal is
typically amplified (e.g., 10,000-20,000x) and band-pass filtered (e.g., 100-1000 Hz).

Insulation: Once a stable and clear signal is obtained, insulate the electrode and nerve
preparation from surrounding fluids with a mixture of warm mineral oil and silicone gel.

Data Recording: Record baseline RSNA. The raw signal is typically rectified and integrated
to quantify the nerve activity.
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o Experimental Intervention: Administer Angll via the pre-implanted ICV cannula.

o Data Analysis: Analyze the change in RSNA from baseline following Angll administration.
Confirm the signal is of sympathetic origin at the end of the experiment by administering a
ganglionic blocker (e.g., hexamethonium), which should abolish the signal.[24]

Protocol: Brain Microdialysis for Neuropeptide
Measurement

Microdialysis allows for the in vivo sampling of neurotransmitters and neuropeptides from the
extracellular fluid of specific brain regions.[25]

Objective: To measure the release of vasopressin in the supraoptic nucleus (SON) following
central Angll stimulation.

Materials:

Rat with stereotaxically implanted guide cannula aimed at the SON

Microdialysis probe (with a semi-permeable membrane)

Microinfusion pump

Fraction collector

Artificial cerebrospinal fluid (aCSF)

Assay for vasopressin (e.g., Radioimmunoassay - RIA)
Methodology:

o Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the
target brain region of a conscious, freely moving rat.

o Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 pL/min).[9]

o Equilibration: Allow the system to equilibrate for 1-2 hours. During this time, neuropeptides in
the extracellular space diffuse across the probe's membrane into the flowing aCSF.
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o Sample Collection: Collect the outflowing perfusate (dialysate) in timed fractions (e.g., every
20-30 minutes) using a refrigerated fraction collector.

o Baseline Measurement: Collect several baseline fractions to establish basal neuropeptide
levels.

» Stimulation: Administer Angll (e.g., via a separate ICV cannula) to stimulate the system.

o Post-Stimulation Collection: Continue collecting dialysate fractions to measure the change in
neuropeptide release over time.

» Quantification: Analyze the concentration of the target neuropeptide (e.g., vasopressin) in the
collected fractions using a highly sensitive assay like RIA.

Conclusion and Future Directions

Angiotensin Il in the central nervous system is a potent neuromodulator that is integral to the
neural control of cardiovascular function and fluid balance. The signaling pathways, primarily
mediated by the AT1 receptor, lead to robust physiological responses, including increased
sympathetic activity, thirst, and hormone release. The overactivity of this central system is a
key contributor to the pathophysiology of hypertension and heart failure and is an emerging
factor in neuroinflammation and cognitive decline. The experimental protocols detailed herein
provide a foundation for further investigation into these mechanisms. Future research,
leveraging advanced techniques such as optogenetics and chemogenetics, will further
delineate the specific neural circuits governed by Angll. For drug development professionals,
targeting the central Angll system, either by developing blood-brain barrier-penetrant receptor
blockers or by modulating downstream signaling pathways, represents a promising therapeutic
strategy for a range of cardiometabolic and neurological disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/8246129/
https://pubmed.ncbi.nlm.nih.gov/8246129/
https://pubmed.ncbi.nlm.nih.gov/8246129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8186501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8186501/
https://www.semanticscholar.org/paper/Effect-of-angiotensin%E2%80%83II-type%E2%80%832-receptor-on-stroke%2C-Mogi-Horiuchi/3bc530aa95ca400f00fb963f07c670fd89b5b2ba
https://www.semanticscholar.org/paper/Effect-of-angiotensin%E2%80%83II-type%E2%80%832-receptor-on-stroke%2C-Mogi-Horiuchi/3bc530aa95ca400f00fb963f07c670fd89b5b2ba
https://www.researchgate.net/publication/11553025_Method_for_Continuous_Measurements_of_Renal_Sympathetic_Nerve_Activity_and_Cardiovascular_Function_During_Exercise_in_Rats
https://pmc.ncbi.nlm.nih.gov/articles/PMC6235159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6235159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3840263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3840263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2953244/
https://www.benchchem.com/product/b117631#the-function-of-angiotensin-ii-in-the-central-nervous-system
https://www.benchchem.com/product/b117631#the-function-of-angiotensin-ii-in-the-central-nervous-system
https://www.benchchem.com/product/b117631#the-function-of-angiotensin-ii-in-the-central-nervous-system
https://www.benchchem.com/product/b117631#the-function-of-angiotensin-ii-in-the-central-nervous-system
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b117631?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

